molecular formula C7H16BrNO B14399411 N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide CAS No. 89500-02-7

N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide

Cat. No.: B14399411
CAS No.: 89500-02-7
M. Wt: 210.11 g/mol
InChI Key: WGXFNTWYKCMMIF-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide is a chemical compound with the molecular formula C₇H₁₆BrNO. It is known for its unique structure, which includes an oxirane (epoxide) ring and a quaternary ammonium group. This compound is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide typically involves the reaction of trimethylamine with an epoxide-containing compound. One common method is the reaction of trimethylamine with epichlorohydrin, followed by the addition of hydrobromic acid to form the bromide salt. The reaction conditions usually involve moderate temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process often includes steps such as purification through crystallization or distillation to remove impurities and achieve a high-quality product.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of different substituted products.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring.

    Catalysts: Acidic or basic catalysts may be used to facilitate the ring-opening reactions.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can produce a β-amino alcohol, while reaction with a thiol can yield a β-thioether.

Scientific Research Applications

N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds.

    Biology: The compound is studied for its potential antimicrobial properties and interactions with biological molecules.

    Medicine: Research explores its use in drug delivery systems and as a potential therapeutic agent.

    Industry: It is used in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide involves its reactivity with nucleophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile and reaction conditions. The quaternary ammonium group also contributes to the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium chloride
  • N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium iodide
  • N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium sulfate

Uniqueness

N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide is unique due to its specific bromide counterion, which can influence its reactivity and solubility compared to its chloride, iodide, and sulfate counterparts. The choice of counterion can affect the compound’s behavior in different chemical reactions and applications.

Properties

CAS No.

89500-02-7

Molecular Formula

C7H16BrNO

Molecular Weight

210.11 g/mol

IUPAC Name

trimethyl-[2-(oxiran-2-yl)ethyl]azanium;bromide

InChI

InChI=1S/C7H16NO.BrH/c1-8(2,3)5-4-7-6-9-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

WGXFNTWYKCMMIF-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCC1CO1.[Br-]

Origin of Product

United States

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